molecular formula C19H19ClN2O6S B4195012 methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate

methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate

Cat. No. B4195012
M. Wt: 438.9 g/mol
InChI Key: JKEJEENQGSIMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a type of benzoate ester that has been extensively studied for its potential applications in medicine and biochemistry.

Mechanism of Action

The mechanism of action of methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of various kinases, including protein kinase C and tyrosine kinases. It has also been shown to inhibit the activity of various proteases, including cathepsin B and MMP-2. Additionally, it has been shown to inhibit the activity of various transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects
Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate has several advantages and limitations for lab experiments. One advantage is its high potency and specificity, which allows for accurate and reliable results. However, one limitation is its potential toxicity, which can affect the viability of cells and tissues. Additionally, its high cost and limited availability can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the use of methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate in scientific research. One direction is the development of new analogs with improved potency and specificity. Another direction is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammation. Additionally, its potential applications in drug delivery and imaging can be explored.
Conclusion
Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its high potency and specificity make it a valuable tool for studying various cellular processes and signaling pathways. However, its potential toxicity and limited availability should be taken into consideration when designing experiments.

Scientific Research Applications

Methyl 5-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate has been extensively studied for its potential applications in various scientific research fields. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the role of various signaling pathways in cellular processes. Additionally, it has been studied for its potential applications in drug discovery and development.

properties

IUPAC Name

methyl 5-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O6S/c1-12(23)13-5-4-6-15(9-13)22(29(3,26)27)11-18(24)21-14-7-8-17(20)16(10-14)19(25)28-2/h4-10H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEJEENQGSIMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-2-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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